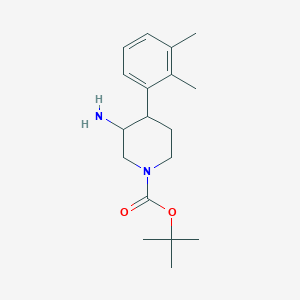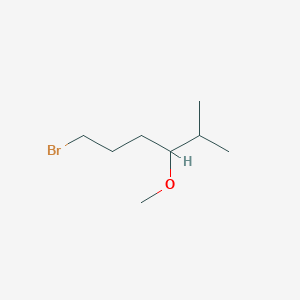
1-Bromo-4-methoxy-5-methylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-methoxy-5-methylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a hexane chain, which also contains a methoxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-5-methylhexane can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-5-methylhexane. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light to facilitate the formation of the bromine radical.
Reaction: [ \text{4-Methoxy-5-methylhexane} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-methoxy-5-methylhexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Applications De Recherche Scientifique
1-Bromo-4-methoxy-5-methylhexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It can be used to introduce functional groups into drug candidates, potentially enhancing their biological activity.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-methoxy-5-methylhexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond. The methoxy group can participate in oxidation reactions, leading to the formation of aldehydes or carboxylic acids.
Comparaison Avec Des Composés Similaires
1-Bromo-4-methoxy-5-methylhexane can be compared with other similar compounds such as:
1-Bromo-4-methoxyhexane: Lacks the methyl group, which may affect its reactivity and applications.
1-Bromo-5-methylhexane: Lacks the methoxy group, which may influence its chemical behavior.
1-Chloro-4-methoxy-5-methylhexane: Contains a chlorine atom instead of bromine, which can alter its reactivity and the types of reactions it undergoes.
The presence of both the methoxy and methyl groups in this compound makes it unique, as these groups can influence its reactivity and the types of reactions it can participate in.
Propriétés
Formule moléculaire |
C8H17BrO |
|---|---|
Poids moléculaire |
209.12 g/mol |
Nom IUPAC |
1-bromo-4-methoxy-5-methylhexane |
InChI |
InChI=1S/C8H17BrO/c1-7(2)8(10-3)5-4-6-9/h7-8H,4-6H2,1-3H3 |
Clé InChI |
SLTHALFRVPRGBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCCBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


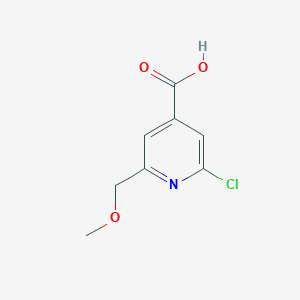

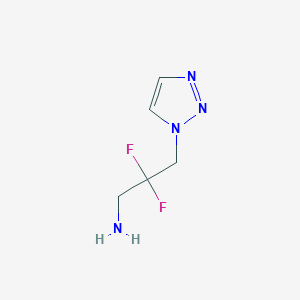

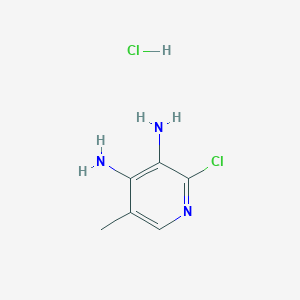
![2-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13156611.png)




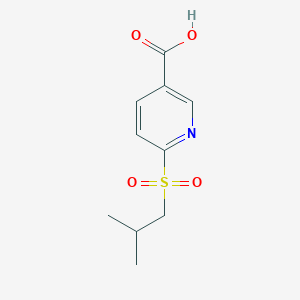
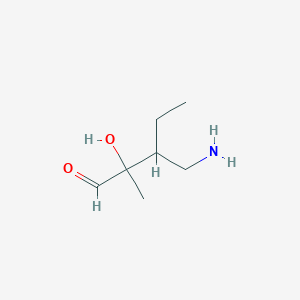
![3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13156664.png)
